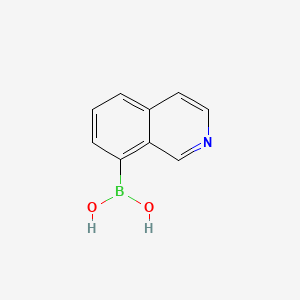

Isoquinolin-8-ylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boronic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

isoquinolin-8-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCMKNFWHLIGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NC=CC2=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657367 | |

| Record name | Isoquinolin-8-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721401-43-0 | |

| Record name | Isoquinolin-8-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Isoquinolin-8-ylboronic Acid: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif that forms the structural core of a vast array of natural products and synthetic compounds with significant biological activities.[1] Its presence in numerous alkaloids, such as papaverine and berberine, has long established its importance in medicinal chemistry.[2] In modern drug discovery, the isoquinoline scaffold is a key component in the design of therapeutic agents, including kinase inhibitors for oncology.[3] The functionalization of this scaffold is paramount for modulating pharmacological properties, and in this context, organoboron reagents have become indispensable tools.

This guide provides a comprehensive technical overview of Isoquinolin-8-ylboronic acid, a versatile building block that enables the strategic introduction of the isoquinoline moiety into complex molecules. We will delve into its chemical and physical properties, provide detailed protocols for its synthesis and subsequent use in palladium-catalyzed cross-coupling reactions, and explore its applications in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage the unique attributes of this reagent in their work.

Chemical and Structural Properties of this compound

This compound is a stable, solid organic compound that serves as a key intermediate in organic synthesis.[4] Its structure features a boronic acid group (-B(OH)₂) at the 8-position of the isoquinoline ring system. This specific substitution pattern offers unique steric and electronic properties that can be exploited in synthetic design.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for handling, reaction setup, and purification of the compound.

| Property | Value | Reference(s) |

| CAS Number | 721401-43-0 | [5] |

| Molecular Formula | C₉H₈BNO₂ | [5] |

| Molecular Weight | 172.98 g/mol | [5] |

| Appearance | Yellow to beige solid | [5] |

| Melting Point | Not explicitly stated, but expected to be a high-melting solid. | |

| Solubility | Soluble in organic solvents like THF, Dioxane, and DMF. | Inferred from reaction conditions. |

| pKa (Predicted) | 7.46 ± 0.30 | [4] |

| Storage Conditions | Store at 0-8°C under an inert atmosphere. | [5] |

Structural Representation

The chemical structure of this compound is depicted below. The presence of the nitrogen atom in the isoquinoline ring influences the electronic nature of the boronic acid, which can affect its reactivity in cross-coupling reactions.

Caption: Chemical structure of this compound.

Synthesis and Reactivity: A Practical Guide

The synthesis of this compound is typically achieved from the corresponding 8-haloisoquinoline. The following protocol provides a detailed, step-by-step methodology for its preparation.

Experimental Protocol: Synthesis of this compound

This protocol is based on a lithium-halogen exchange followed by borylation.

Materials and Reagents:

-

8-Bromoisoquinoline

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Trimethyl borate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 8-bromoisoquinoline (1.0 eq) and anhydrous THF.

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly. The causality for this low temperature is to prevent unwanted side reactions and ensure the stability of the aryllithium intermediate.

-

Borylation: After stirring at -78 °C for 1 hour, add trimethyl borate (2.0 eq) dropwise. The borate ester is a key reagent that traps the aryllithium species.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to 0 °C and stir for an additional hour. The reaction is then carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution. This hydrolysis step converts the borate ester to the desired boronic acid.

-

Workup and Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined, washed with saturated brine, and dried over anhydrous Na₂SO₄.

-

Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound as a solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[6]

Mechanistic Considerations for Heterocyclic Coupling

The Suzuki-Miyaura coupling with nitrogen-containing heterocycles can present challenges. The nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[7] Therefore, the choice of ligand, base, and solvent is crucial for achieving high yields. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle.[8][9]

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials and Reagents:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent system (e.g., a mixture of 1,4-dioxane and water)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl bromide, this compound, and the base.

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This step is critical to remove oxygen, which can oxidize the palladium catalyst and hinder the reaction.

-

Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The ability to introduce the isoquinoline moiety into various molecular frameworks makes this compound a valuable reagent in both medicinal chemistry and materials science.

Drug Discovery: A Scaffold for Kinase Inhibitors

The isoquinoline core is a well-established pharmacophore in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The synthesis of the dual epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitor, Lapatinib, involves the coupling of a quinazoline core with a side chain, a transformation that can be achieved through Suzuki-Miyaura coupling.[10][11] While the specific synthesis of Lapatinib does not use this compound, it exemplifies the importance of boronic acids in constructing such complex, biologically active molecules. The use of this compound allows for the exploration of novel chemical space in the design of next-generation kinase inhibitors.

Caption: A logical workflow for the use of this compound in drug discovery.

Materials Science: Building Blocks for Organic Light-Emitting Diodes (OLEDs)

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules. Its well-defined chemical and physical properties, coupled with its reactivity in the robust Suzuki-Miyaura cross-coupling reaction, make it a valuable tool for researchers in both academia and industry. The ability to readily introduce the medicinally relevant isoquinoline scaffold opens up new avenues for the design and synthesis of novel kinase inhibitors and other therapeutic agents. Furthermore, its potential application in the development of advanced materials for OLEDs underscores its versatility. This guide has provided a comprehensive overview of this compound, from its fundamental properties to its practical applications, with the aim of empowering scientists to effectively utilize this reagent in their research endeavors.

References

-

Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link][2][9]

-

Chem-Impex. (n.d.). Isoquinonline-8-boronic acid. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

PubMed. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). [Link]

-

ChemBK. (2024). Isoquinoliine-8-boronicacid. [Link]

-

ResearchGate. (2010). Practical synthesis of lapatinib. [Link]

-

RSC Publishing. (2021). Assessing a sustainable manufacturing route to lapatinib. [Link]

-

PubChem. (2025). Isoquinoline-5-boronic acid. [Link]

- Google Patents. (2013).

- Google Patents. (2020).

-

Chem-Impex. (n.d.). Isoquinonline-8-boronic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). OLED Material Innovation: The Role of Boronic Acid Intermediates. [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

ResearchGate. (2006). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]

- Google Patents. (2019).

- Google Patents. (2015).

-

SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

- Google Patents. (2004). Organic light-emitting device having phenanthroline-fused phenazine.

Sources

- 1. CN112142723B - OLED material and preparation method and application thereof - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]

- 11. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. US9518063B2 - Organic electroluminescent materials and devices - Google Patents [patents.google.com]

Introduction: The Significance of Isoquinolin-8-ylboronic acid in Modern Chemistry

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. 8-isoquinolinyl-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. par.nsf.gov [par.nsf.gov]

- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

Spectroscopic Characterization of Isoquinolin-8-ylboronic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of isoquinolin-8-ylboronic acid, a key building block in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this compound. The guide is structured to provide not only raw data but also expert interpretation and procedural insights, reflecting a deep understanding of both the molecule and the analytical techniques.

Introduction to this compound

This compound (CAS No. 721401-43-0) is a bifunctional organic compound featuring an isoquinoline core and a boronic acid moiety.[2][3] This unique combination of a heteroaromatic system and a versatile functional group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules with potential biological activities.[1] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the isoquinoline ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the boronic acid group. Based on the analysis of similar aromatic boronic acids and isoquinoline derivatives, the predicted ¹H NMR chemical shifts in a suitable deuterated solvent (e.g., DMSO-d₆) are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H1 | 9.2 - 9.4 | s |

| H3 | 8.5 - 8.7 | d |

| H4 | 7.8 - 8.0 | d |

| H5 | 7.6 - 7.8 | t |

| H6 | 8.0 - 8.2 | d |

| H7 | 7.9 - 8.1 | d |

| B(OH)₂ | 8.3 - 8.5 | br s |

Note: The chemical shifts are predictions and may vary depending on the solvent and concentration.

The protons on the pyridine ring (H1 and H3) are expected to be the most deshielded due to the electronegativity of the adjacent nitrogen atom. The protons on the benzene ring will also exhibit characteristic splitting patterns based on their coupling with neighboring protons. The broad singlet for the B(OH)₂ protons is due to chemical exchange and the quadrupolar nature of the boron nucleus.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atom attached to the boron (C8) is expected to have a broad signal due to quadrupolar relaxation.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 152 - 154 |

| C3 | 143 - 145 |

| C4 | 120 - 122 |

| C4a | 136 - 138 |

| C5 | 128 - 130 |

| C6 | 130 - 132 |

| C7 | 127 - 129 |

| C8 | 130 - 135 (broad) |

| C8a | 128 - 130 |

Note: The chemical shifts are predictions and may vary depending on the solvent and concentration.

¹¹B NMR Spectroscopy

¹¹B NMR is a specialized technique that is highly sensitive to the coordination environment of the boron atom. For this compound, a single, broad resonance is expected in the range of δ 28-34 ppm, which is characteristic of a trigonal planar arylboronic acid.

Experimental Protocol for NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Caption: Standard workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the B-O, O-H, C-B, and aromatic C-H and C=C/C=N bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400 - 3200 | O-H stretch (boronic acid) | Strong, broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1620 - 1580 | Aromatic C=C and C=N stretch | Medium to Strong |

| 1400 - 1300 | B-O stretch | Strong |

| 1200 - 1100 | C-B stretch | Medium |

| 900 - 650 | Aromatic C-H out-of-plane bend | Strong |

The broad O-H stretching band is a hallmark of boronic acids and is due to hydrogen bonding. The strong B-O stretching absorption is another key diagnostic peak.

Experimental Protocol for IR Data Acquisition

Caption: Standard workflow for FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Expected Mass Spectrometric Data

For this compound (C₉H₈BNO₂), the exact mass is 173.0648 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected to be the base peak.

| Ion | Calculated m/z |

| [M+H]⁺ | 174.0726 |

| [M+Na]⁺ | 196.0546 |

A synthesis of this compound reported an LCMS analysis showing an [M+H]⁺ ion at m/z 174.1, which is consistent with the expected molecular weight.

Predicted Fragmentation Pathway

Under collision-induced dissociation (CID) in MS/MS experiments, the [M+H]⁺ ion of this compound is expected to undergo characteristic fragmentations. A plausible fragmentation pathway is the loss of water from the boronic acid moiety.

Caption: Predicted fragmentation of the [M+H]⁺ ion.

Experimental Protocol for MS Data Acquisition

Sources

An In-depth Technical Guide on the Solubility and Stability of Isoquinolin-8-ylboronic Acid

Introduction: The Strategic Importance of Isoquinolin-8-ylboronic Acid in Modern Synthesis

This compound (CAS No. 721401-43-0) is a pivotal reagent in contemporary organic synthesis and drug discovery.[1] As a bifunctional molecule, it incorporates the rigid, aromatic isoquinoline scaffold, a common motif in numerous biologically active compounds, with the versatile boronic acid functional group. This unique combination makes it an invaluable building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the facile construction of carbon-carbon bonds and the synthesis of complex molecular architectures.[2] Its application extends from the development of novel pharmaceutical agents to the creation of advanced materials.[2]

However, the successful application of this compound is critically dependent on a thorough understanding of its physicochemical properties, most notably its solubility and stability. Like many heteroaromatic boronic acids, it presents unique challenges related to its limited stability, which can impact storage, reaction efficiency, and reproducibility.[3][4] This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into the causal factors governing its behavior in various solvent systems and under different environmental stressors, providing a framework for its rational handling, storage, and application.

Part 1: Solubility Profile of this compound

A precise understanding of solubility is fundamental for optimizing reaction conditions, developing purification strategies, and formulating this compound for various applications. While specific quantitative solubility data for this particular isomer is not extensively published, we can infer its likely behavior based on the known properties of analogous compounds, such as other isoquinoline boronic acid isomers and phenylboronic acid, and the inherent characteristics of the isoquinoline moiety.

Predicted Solubility in Organic Solvents

The solubility of boronic acids is largely dictated by the polarity of the solvent and the potential for hydrogen bonding. For this compound, the presence of both a polar boronic acid group and a moderately polar isoquinoline ring system suggests a nuanced solubility profile.

Based on general principles and data from analogous compounds, the following qualitative solubility trends are anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Field Insights |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are excellent hydrogen bond acceptors and can effectively solvate both the boronic acid hydroxyl groups and the isoquinoline nitrogen. Isoquinoline-4-boronic acid is known to be soluble in DMSO.[5] |

| Alcohols | Methanol, Ethanol | High to Moderate | Alcohols can act as both hydrogen bond donors and acceptors, leading to good solubility. Isoquinoline-4-boronic acid is reported to be soluble in ethanol.[5] |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Ethers are good hydrogen bond acceptors and are known to be effective solvents for Suzuki-Miyaura reactions involving boronic acids. Phenylboronic acid exhibits high solubility in ethers.[6] |

| Ketones | Acetone | Moderate | Similar to ethers, ketones are effective hydrogen bond acceptors. Phenylboronic acid is highly soluble in acetone.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are less polar and cannot engage in hydrogen bonding as effectively as the aforementioned classes. |

| Hydrocarbons | Hexanes, Toluene | Very Low | The nonpolar nature of these solvents makes them poor choices for solvating the polar this compound. This property can be exploited for precipitation or purification. |

Aqueous Solubility and the Influence of pH

The aqueous solubility of this compound is expected to be highly dependent on pH due to the presence of two ionizable groups: the boronic acid moiety and the basic isoquinoline nitrogen atom.

-

The Boronic Acid Group: Boronic acids are weak Lewis acids that exist in equilibrium with their corresponding anionic boronate species. This equilibrium is pH-dependent, with the pKa of many arylboronic acids falling in the range of 8-10.[7]

-

The Isoquinoline Nitrogen: The nitrogen atom in the isoquinoline ring is basic (pKa of quinoline, a close analog, is approximately 4.9) and will be protonated under acidic conditions to form a cationic isoquinolinium species.[8]

This dual nature leads to a characteristic "U-shaped" solubility profile with respect to pH:

-

At low pH (pH < 4): The isoquinoline nitrogen is protonated, forming a salt which is expected to have significantly higher aqueous solubility.

-

At near-neutral pH (pH 5-8): The molecule is likely to be in its neutral form, exhibiting its lowest intrinsic solubility.

-

At high pH (pH > 9): The boronic acid group deprotonates to form the anionic boronate, which is more water-soluble.

The interplay of these equilibria is crucial for applications in biological systems and for developing aqueous-based reaction or purification protocols.

Caption: pH-dependent species and their expected aqueous solubility.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

For precise quantitative data, the OECD 105 shake-flask method is a reliable and widely accepted standard.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatted shaker bath

-

Volumetric flasks and pipettes

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

-

Validated analytical method (e.g., HPLC-UV, UPLC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid ensures that equilibrium is reached with a saturated solution.

-

Equilibration: Place the flask in a thermostatted shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary kinetic studies can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant. It is critical to avoid transferring any solid particles. Centrifugation or filtration is highly recommended to ensure a clear solution.

-

Quantification: Dilute the saturated solution gravimetrically or volumetrically with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method like HPLC-UV.

-

Calculation: Back-calculate the concentration in the original undiluted sample to determine the equilibrium solubility. The experiment should be performed in triplicate to ensure reproducibility.

Part 2: Chemical Stability and Degradation Pathways

The stability of this compound is a paramount concern for its storage and use, particularly in the context of sensitive applications like pharmaceutical synthesis where impurity control is critical. Heteroaromatic boronic acids are known to be susceptible to several degradation pathways.[9]

Major Degradation Pathways

A. Protodeboronation (Hydrolysis): This is one of the most common degradation pathways for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, yielding isoquinoline.[10] This reaction is often catalyzed by acidic or basic conditions and can be accelerated by the presence of certain metals. The rate of protodeboronation is highly dependent on the electronic properties of the aromatic ring and the pH of the medium.

B. Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of 8-hydroxyisoquinoline. This process can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture. Oxidative degradation can be a significant issue during storage and under reaction conditions, especially in the presence of reactive oxygen species.[11][12]

C. Trimerization (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible equilibrium, but the formation of boroxines can complicate stoichiometry in reactions if not accounted for, as it sequesters the active monomeric boronic acid. Storing the compound under dry, inert conditions helps to minimize boroxine formation.

Caption: Key degradation pathways of this compound.

Factors Influencing Stability

-

Temperature: Elevated temperatures accelerate all degradation pathways. Therefore, it is recommended to store this compound at refrigerated temperatures (2-8 °C).[1]

-

Atmosphere: Exposure to atmospheric oxygen and moisture can promote oxidation and hydrolysis, respectively. Storage under an inert atmosphere (e.g., nitrogen or argon) is crucial for long-term stability.[1]

-

pH: As discussed, both acidic and basic conditions can catalyze protodeboronation. The stability of the C-B bond is often greatest in a specific, narrow pH range.

Stabilization Strategies: The Utility of Boronic Esters

A highly effective strategy to mitigate the instability of heteroaromatic boronic acids is their conversion to more stable derivatives, such as boronic esters. These esters protect the boronic acid moiety from degradation and can often be used directly in cross-coupling reactions.

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are resistant to degradation under ambient conditions.[9] They are designed for slow release of the active boronic acid under specific basic conditions, making them ideal for reactions where the free boronic acid is unstable.[3]

-

DABO Boronates: Diethanolamine (DABO) adducts are another class of air-stable, often crystalline solids.[4] They can be easily prepared and stored for extended periods without noticeable degradation and can be used directly in Suzuki-Miyaura reactions.[4]

The use of these stable precursors can significantly improve the reliability and reproducibility of reactions involving this compound.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method, in line with ICH guidelines.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solutions to the following conditions in parallel with a control sample protected from stress:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

-

Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Heat the solution (e.g., at 60-80 °C).

-

Photolytic Stress: Expose the solution to a light source specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[13] A dark control should be run concurrently.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV/PDA or UPLC-MS method.[14] The method must be capable of separating the parent compound from all major degradation products.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation of the parent compound and identify the retention times of the degradation products. For UPLC-MS analysis, obtain the mass-to-charge ratio of the degradants to aid in their structural elucidation.

Conclusion: A Framework for Rational Use

This compound is a powerful synthetic tool, but its effective use hinges on a clear understanding and control of its solubility and stability. While quantitative data remains sparse, a robust working model can be constructed from the behavior of analogous compounds and fundamental chemical principles. The key takeaways for any researcher or drug development professional are:

-

Solvent Selection: Choose polar aprotic or alcoholic solvents for high solubility. Be mindful of the pronounced pH-dependence of its aqueous solubility.

-

Storage and Handling: Always store under refrigerated (2-8 °C), dry, and inert conditions, protected from light.

-

Mitigating Instability: For critical applications or long-term storage, conversion to a stable derivative like a MIDA or DABO boronate is a highly recommended and field-proven strategy.

-

Analytical Diligence: Employ validated, stability-indicating analytical methods (e.g., HPLC, UPLC-MS) to monitor purity and degradation, especially when using the compound in GMP environments.

By adhering to these principles, scientists can harness the full synthetic potential of this compound, ensuring more reliable, reproducible, and successful outcomes in their research and development endeavors.

References

- ChemBK. (2024). Isoquinoline-4-boronic acid.

- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3577.

- Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 12(9), 1968–1971.

- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14539–14552.

- Lloyd-Jones, G. C. (2021). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 86(17), 11469–11483.

- J&K Scientific LLC. (n.d.). Isoquinoline-4-boronic acid, 97%.

- Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3577.

- Chem-Impex. (n.d.). Isoquinonline-8-boronic acid.

- Plamondon, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.

- Alsante, K. M., et al. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. Pharmaceutical Technology, 38(1), 48-55.

- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021111118.

- BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid.

- Shayanfar, A., et al. (2021). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 26(15), 4587.

- ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters.

- Cheng, Y., et al. (2011). A New Class of Fluorescent Boronic Acids That Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. Chemistry - An Asian Journal, 6(5), 1276-1281.

- Maschmeyer-Tombs, T., et al. (2025). Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. Organic Letters.

- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.

- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

- BLDpharm. (n.d.). BD8489[86-58-8]Quinolin-8-ylboronic acid.

- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- James, T. D., & Shinkai, S. (2002). A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH.

- Sigma-Aldrich. (n.d.). This compound.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers.

- Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.

- Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.

- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications.

- ResearchGate. (n.d.). Degradation of basic and acid dyes in high-voltage pulsed discharge.

- PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.

- MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

- iChemical. (n.d.). Isoquinolin-6-ylboronic acid, CAS No. 899438-92-7.

- ResearchGate. (2004). Photostability Testing.

- CymitQuimica. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). Isoquinolin-6-ylboronic acid.

- PubChem. (n.d.). Isoquinoline-5-boronic acid.

- Der Pharma Chemica. (n.d.). Thermal degradation studies of high performance copolymer resin derived from 8-hydroxyquinoline 5-sulphonic acid, semicarbazide and formaldehyde.

- ResearchGate. (2025). Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection.

- PubMed. (2018). Isolation and characterization of the acid and base degradation products of andrographolide.

- ResearchGate. (n.d.). Thermal degradation studies of 8-hydroxyquinoline, adipamide and formaldehyde copolymer resin.

- PubMed. (2006). Thermal degradation of environmentally degradable poly(hydroxyalkanoic acid)s.

- Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol.

- BLD Pharm. (n.d.). 899438-92-7|Isoquinolin-6-ylboronic acid|BLD Pharm.

Sources

- 1. This compound | 721401-43-0 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Isoquinolin-8-ylboronic Acid in Modern Medicinal Chemistry

Abstract

Isoquinolin-8-ylboronic acid has emerged as a pivotal building block in medicinal chemistry, primarily serving as a versatile reagent for introducing the medicinally significant isoquinoline scaffold into complex molecules. The isoquinoline core is a privileged structure, present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide spectrum of pharmacological activities.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, properties, and strategic applications of this compound. We delve into its central role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering detailed mechanistic insights and actionable experimental protocols. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical, field-proven applications, particularly in the design of novel kinase inhibitors and other therapeutic agents.

The Strategic Importance of the Isoquinoline Scaffold and Boronic Acids

The Isoquinoline Moiety: A Privileged Structure in Drug Discovery

The isoquinoline skeleton, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of many biologically active compounds.[3][4] Its structural rigidity, combined with the hydrogen-bonding capability of the nitrogen atom, allows it to effectively interact with a multitude of biological targets. Consequently, isoquinoline derivatives have demonstrated a remarkable range of therapeutic properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities.[1][3][5] At least 38 drugs in clinical use or trials are based on this scaffold, highlighting its importance in pharmaceutical research and development.[2]

Boronic Acids: Versatile Tools for Carbon-Carbon Bond Formation

Boronic acids and their derivatives have become indispensable tools in synthetic organic chemistry due to their stability, low toxicity, and versatile reactivity.[6][7] Their most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[8] This reaction's reliability, functional group tolerance, and mild conditions have made it a favored strategy in the synthesis of complex pharmaceutical intermediates. The boronic acid functional group acts as a stable yet reactive handle, enabling the precise and efficient coupling of molecular fragments.[9]

This compound: A Key Intermediate

This compound (CAS 721401-43-0) synergistically combines the desirable features of both the isoquinoline scaffold and the boronic acid functional group.[10][11] It serves as a key reagent for incorporating the isoquinoline moiety at the C-8 position, providing a distinct vector for molecular elaboration compared to other isomers. This strategic placement allows for the exploration of unique chemical space in structure-activity relationship (SAR) studies, making it an invaluable asset in the drug discovery pipeline.[11][12]

Physicochemical Properties and Handling

Core Properties

Understanding the fundamental properties of this compound is critical for its effective use and storage.

| Property | Value | References |

| CAS Number | 721401-43-0 | [10][13] |

| Molecular Formula | C₉H₈BNO₂ | [10][11][14] |

| Molecular Weight | 172.98 g/mol | [11][15] |

| Appearance | Yellow to beige solid powder | [11] |

| Purity | Typically ≥95-97% | [10][11] |

| Predicted Boiling Point | 419.1 ± 37.0 °C | [12][14] |

| Predicted Density | 1.28 ± 0.1 g/cm³ | [12][14] |

Handling and Storage Recommendations

Boronic acids can be susceptible to dehydration, forming cyclic boroxine anhydrides, and oxidative decomposition.[16] Proper handling is essential to maintain reagent integrity.

-

Storage: Store under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C to prevent degradation.[10][14]

-

Handling: Use in a well-ventilated area, avoiding inhalation of dust. Standard personal protective equipment (gloves, safety glasses) should be worn.[12] The compound is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed and cause skin, eye, and respiratory irritation.[10][14]

Synthesis of this compound

Rationale for the Synthetic Route

The most common and reliable method for synthesizing aryl boronic acids is through a lithium-halogen exchange followed by borylation. This route is favored because the starting material, 8-bromoisoquinoline, is commercially available, and the reaction conditions are well-established and scalable. The use of n-butyllithium at low temperatures ensures efficient metal-halogen exchange while minimizing side reactions. Quenching the resulting aryllithium intermediate with an electrophilic boron source, such as trimethyl borate, followed by acidic workup, reliably yields the desired boronic acid.[17]

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[17]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 8-bromoisoquinoline (1.0 eq, e.g., 2.0 g, 9.6 mmol) and anhydrous tetrahydrofuran (THF, 40 mL).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq, e.g., 2.5 M in hexanes, 4.2 mL, 10.6 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the 8-isoquinolinyllithium intermediate occurs during this time.

-

Borylation: Add trimethyl borate (B(OMe)₃, 2.0 eq, e.g., 2.0 g, 19.2 mmol) dropwise to the reaction mixture at -78 °C.

-

Warming: After the addition is complete, slowly warm the reaction mixture to 0 °C and hold at this temperature for 1 hour.

-

Quenching and Extraction: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).

-

Workup: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography to afford this compound as a light-yellow solid (yields are typically around 40-50%).[17]

Synthesis Workflow Diagram

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

Mechanistic Overview

The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the formation of a C-C bond between the isoquinoline C-8 position and an sp²- or sp³-hybridized carbon of an organohalide or pseudohalide.[18][19] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for the key transmetalation step.[18] The choice of catalyst (specifically the ligand), base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation or homocoupling.

The Catalytic Cycle

The mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.[8]

-

Transmetalation: The base activates the boronic acid (R²) to form a more nucleophilic borate complex, which then transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-limiting step.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.[19]

Applications in Medicinal Chemistry & Drug Design

A Gateway to Novel Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer.[20] The isoquinoline scaffold is a proven pharmacophore for kinase inhibition.[21] By using this compound in Suzuki couplings, medicinal chemists can rapidly synthesize libraries of novel biaryl compounds to probe the active sites of kinases like JNK, PI3K, and Rho-associated coiled-coil containing protein kinase (ROCK).[21][22][23] For instance, a study on isoquinolin-1(2H)-ones demonstrated that introducing various pyrimidine motifs at the C-8 position via Suzuki coupling significantly enhanced antitumor activities.[22]

Workflow for Structure-Activity Relationship (SAR) Studies

This compound is an ideal reagent for systematic SAR exploration. A diverse array of aryl and heteroaryl halides can be coupled to the fixed isoquinoline core, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

Representative Protocol: Synthesis of an 8-Aryl-Isoquinoline Scaffold

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

-

Reagent Preparation: In a microwave vial or reaction tube, combine this compound (1.2 eq), the desired aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst and ligand. The choice is critical and depends on the substrate; a common system is Pd(PPh₃)₂Cl₂ (0.05 eq) with a specialized ligand like Sphos (0.1 eq).[22]

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., THF/H₂O or Dioxane/H₂O in a 4:1 ratio).

-

Reaction: Seal the vessel and heat the mixture, either conventionally or using microwave irradiation (e.g., 100-120 °C), until reaction completion is observed by TLC or LC-MS analysis.

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product via flash column chromatography or preparative HPLC to yield the desired 8-aryl-isoquinoline derivative.

| Parameter | Typical Conditions | Reference |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(dppf)Cl₂, Pd₂(dba)₃ | [22] |

| Ligand | SPhos, XPhos, PPh₃ | [22] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [19][22] |

| Solvent | Dioxane/H₂O, THF/H₂O, DMF | [19][22] |

| Temperature | 80 - 120 °C | [22] |

Broader Therapeutic Potential

While oncology is a major focus, the versatility of the isoquinoline scaffold means that derivatives synthesized from this compound have potential applications across numerous therapeutic areas. These include the development of novel agents against bacterial infections, viral diseases (including HIV), and inflammatory conditions.[3][5]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool that unlocks access to a rich and pharmacologically validated area of chemical space. Its primary role as a partner in Suzuki-Miyaura cross-coupling reactions provides a robust and flexible platform for the synthesis of diverse molecular libraries. For medicinal chemists, it represents an efficient starting point for SAR campaigns aimed at discovering and optimizing novel therapeutics, particularly in the competitive field of kinase inhibitors. As drug discovery moves towards more complex modalities, the fundamental building blocks that enable rapid and reliable synthesis will remain paramount. The continued application of this compound is certain to contribute to the development of the next generation of innovative medicines.

References

Click to expand

-

ChemUniverse. (n.d.). This compound [P63718]. Retrieved from [Link]

-

ChemBK. (2024). Isoquinoliine-8-boronicacid. Retrieved from [Link]

-

PubChem. (n.d.). Isoquinoline-5-boronic acid. Retrieved from [Link]

- Barańska, P., et al. (2025).

- Al-Mulla, A. (2017). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 22(8), 1247.

- BioMed Research Notes. (2024).

- Asano, Y., et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). Bioorganic & Medicinal Chemistry, 16(8), 4715-4732.

- Li, Y., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry, 21(7), 811-824.

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

- Gomes, C., et al. (2020).

-

PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

- Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Kim, M., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules, 27(1), 290.

-

ResearchGate. (2020). In Suzuki coupling can the boronic acid couple with each other?. Retrieved from [Link]

- Davoodi, S., et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules, 29(1), 123.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Chemical-Kinomics Lab. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. mdpi.com [mdpi.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. This compound | 721401-43-0 [sigmaaldrich.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chembk.com [chembk.com]

- 13. chemuniverse.com [chemuniverse.com]

- 14. 8-isoquinolinyl-boronic acid | 721401-43-0 [chemicalbook.com]

- 15. Isoquinoline-5-boronic acid | C9H8BNO2 | CID 599474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 8-isoquinolinyl-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. Yoneda Labs [yonedalabs.com]

- 20. chemicalkinomics.com [chemicalkinomics.com]

- 21. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Strategic Application of Isoquinolin-8-ylboronic Acid in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-8-ylboronic acid has emerged as a pivotal building block in contemporary organic synthesis, prized for its unique structural and electronic properties. This guide provides an in-depth technical overview of its applications, with a focus on its strategic implementation in palladium-catalyzed cross-coupling reactions, the synthesis of high-value bioactive molecules, and the development of advanced functional materials. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for chemists aiming to leverage the synthetic potential of this versatile reagent.

Introduction: The Ascendancy of the Isoquinoline Scaffold

The isoquinoline moiety is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its presence is integral to a wide array of pharmaceuticals, including anticancer, antiviral, and neuroprotective agents.[1] Consequently, the development of efficient and modular synthetic routes to functionalized isoquinolines is a paramount objective in medicinal chemistry and drug discovery. This compound serves as a key player in this endeavor, offering a strategic handle for the introduction of the isoquinoline framework into complex molecular architectures.

This guide will explore the multifaceted applications of this compound, moving beyond a mere catalog of reactions to provide a deeper understanding of its utility and the rationale behind its application in various synthetic contexts.

Physicochemical Properties and Synthesis

This compound is a stable, white to off-white solid that is amenable to a range of reaction conditions. Its boronic acid functionality allows it to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 721401-43-0 |

| Molecular Formula | C₉H₈BNO₂ |

| Molecular Weight | 172.98 g/mol |

| Appearance | White to light yellow solid |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C |

A common laboratory-scale synthesis of this compound involves the lithiation of 8-bromoisoquinoline followed by quenching with a trialkyl borate. This method provides a reliable route to the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

-

8-Bromoisoquinoline

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Trimethyl borate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 8-bromoisoquinoline (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

To the reaction mixture, add trimethyl borate (2.0 eq) dropwise, ensuring the temperature remains at -78 °C.

-

After the addition is complete, slowly warm the reaction mixture to 0 °C and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound as a solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[3][4] this compound is an excellent coupling partner in these reactions, allowing for the synthesis of 8-arylisoquinolines, which are prevalent in many biologically active compounds.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 8-(Aryl)isoquinolines via Suzuki-Miyaura Coupling

This protocol is a general guideline for the coupling of an aryl halide with this compound. Optimization of the specific catalyst, ligand, base, and temperature may be required for different substrates.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Table 2: Illustrative Suzuki-Miyaura Couplings with Isoquinoline Derivatives

| Coupling Partners | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 8-Chloroisoquinolin-1(2H)-one + Pyrimidinylboronic acid | Pd(PPh₃)₂Cl₂/Sphos | K₂CO₃ | THF/H₂O | 65 | 40-98 |

| 8-Bromotetrahydroisoquinolin-4-one + Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene | 110 | 85 |

| 8-Bromoisoquinoline + 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 92 |

Note: The data in this table is compiled from various sources and represents typical conditions and outcomes.[5][6]

Applications in Drug Discovery: Crafting Bioactive Molecules

The isoquinoline scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7] The ability to introduce diverse aryl and heteroaryl substituents at the C-8 position of the isoquinoline ring via Suzuki-Miyaura coupling with this compound is a powerful strategy for exploring structure-activity relationships (SAR) and optimizing lead compounds.

Case Study: Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated by chromosomal rearrangements, act as oncogenic drivers in a wide range of cancers.[8] The development of potent and selective TRK inhibitors is a major focus in precision oncology. The isoquinoline core has been identified as a valuable pharmacophore for targeting the ATP-binding site of TRK kinases.

Diagram 2: General Workflow for Kinase Inhibitor Discovery

Caption: A simplified workflow illustrating the iterative process of kinase inhibitor development.

Applications in Materials Science: Engineering Functional Molecules

The unique photophysical and electronic properties of the isoquinoline ring system make it an attractive component in the design of functional organic materials.[1] In particular, isoquinoline derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs).[9]

OLEDs are comprised of thin layers of organic materials that emit light in response to an electric current.[9] The performance of an OLED is highly dependent on the molecular structure of the materials used in its emissive and charge-transport layers. The Suzuki-Miyaura coupling is a key reaction for synthesizing the complex conjugated molecules required for efficient OLEDs, and boronic acids are essential intermediates in this process.[9]

While specific examples of this compound being used in the synthesis of commercially available OLED materials are not widely reported in the public domain, its structural features suggest its potential as a building block for novel emissive or host materials. The nitrogen atom in the isoquinoline ring can influence the electronic properties of the molecule, potentially leading to improved charge transport or tunable emission wavelengths.

Diagram 3: Basic Structure of an Organic Light-Emitting Diode (OLED)

Caption: A schematic representation of a multilayer OLED device structure.

Conclusion: A Versatile Tool for Modern Synthesis

This compound is a powerful and versatile reagent that has found widespread application in organic synthesis. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions makes it an invaluable tool for the construction of complex molecules containing the medicinally important isoquinoline scaffold. From the development of novel kinase inhibitors to the exploration of new functional materials, this compound provides chemists with a strategic and efficient means to access a diverse range of valuable compounds. As the demand for increasingly sophisticated molecular architectures continues to grow, the importance of this key building block in the synthetic chemist's toolbox is set to expand even further.

References

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). National Institutes of Health. [Link]

-

NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]

-

Synthesis of New 8-Arylisoquinoline Derivatives by Application of Palladium-Catalyzed Suzuki Cross-Coupling Reactions. (2005). ResearchGate. [Link]

-

Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. (2022). National Institutes of Health. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

-

Organic Chemistry Portal. Synthesis of isoquinolines. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2018). National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Advanced Synthesis: Leveraging Boronic Acids like Quinoline-8-Boronic Acid. [Link]

-

Synthesis and radioligand binding studies of C-5- and C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK channel blockers related to N-methyl-laudanosine and N-methyl-noscapine. (2005). National Center for Biotechnology Information. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). National Center for Biotechnology Information. [Link]

-

Organic light-emitting diodes (OLEDs). (2013). ResearchGate. [Link]

-

MDPI. Special Issue : Organic Electronics: Synthesis, Properties, and Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synergy of Boronic Acids and Catalysis in Chemical Innovation. [Link]

-

Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Semantic Scholar. [Link]

-

Design, synthesis and evaluate of indazolylaminoquinazoline derivatives as potent Tropomyosin receptor kinase (TRK) inhibitors. (2024). National Center for Biotechnology Information. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. [Link]

-

Synthesis of new arylated Quinolines by Suzuki cross coupling. (2009). ResearchGate. [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013). National Center for Biotechnology Information. [Link]

-

Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. (2020). ResearchGate. [Link]

-

Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. (2019). National Center for Biotechnology Information. [Link]

Sources

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

The Versatile Virtuoso: Isoquinolin-8-ylboronic Acid as a Cornerstone for Novel Heterocycle Synthesis

Abstract

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1] The strategic functionalization of this core is paramount for the modulation of chemical properties and the exploration of new chemical space. Among the diverse array of synthetic tools available, isoquinolin-8-ylboronic acid has emerged as a particularly powerful and versatile building block. This technical guide provides an in-depth exploration of the utility of this compound in the construction of novel and complex heterocyclic architectures. We will delve into the mechanistic underpinnings and practical applications of key transformations, including the Suzuki-Miyaura and Chan-Lam cross-coupling reactions, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Isoquinoline Moiety and the Role of Boronic Acids

The isoquinoline nucleus is a cornerstone in the design of therapeutic agents, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer and antimicrobial properties.[1] The ability to introduce diverse substituents at specific positions of the isoquinoline ring is crucial for fine-tuning their pharmacological profiles. Boronic acids, with their remarkable stability, low toxicity, and broad functional group tolerance, have revolutionized the landscape of cross-coupling chemistry, providing a robust platform for the formation of carbon-carbon and carbon-heteroatom bonds.[2][3]

This compound, in particular, offers a strategic advantage by enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 8-position of the isoquinoline core. This guide will illuminate the synthetic pathways where this key building block takes center stage, empowering chemists to forge novel molecular entities with enhanced precision and efficiency.

The Workhorse of C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most widely employed method for the construction of biaryl and heteroaryl-aryl linkages.[4] The reaction's success is rooted in its mild conditions, high yields, and the commercial availability of a vast library of boronic acids.

Mechanistic Rationale: A Palladium-Catalyzed Dance

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.

Application in the Synthesis of 8-Arylisoquinoline Derivatives

A key application of this compound is in the synthesis of 8-arylisoquinolines. While direct coupling of this compound is feasible, a common and effective strategy involves the Suzuki-Miyaura coupling of an 8-halo-isoquinoline precursor with various aryl or heteroaryl boronic acids. This approach allows for the late-stage introduction of diverse functionalities.

A notable example is the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones, which have shown promising antitumor activities.[6][7][8] In this synthesis, an 8-chloro-isoquinolinone derivative is coupled with various pyrimidinyl boronic acids.

Table 1: Suzuki-Miyaura Coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with Pyrimidinyl Boronic Acids [7][8]

| Entry | Pyrimidinyl Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Methoxypyrimidin-5-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | THF/H₂O | 95 |

| 2 | Pyrimidin-5-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | THF/H₂O | 88 |

| 3 | 2-(Methylthio)pyrimidin-5-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | THF/H₂O | 92 |

| 4 | 2,4-Dimethoxypyrimidin-5-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | THF/H₂O | 98 |

Detailed Experimental Protocol: Synthesis of (S)-3-(1-Aminoethyl)-8-(2-methoxypyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one[7]

This protocol provides a representative procedure for the Suzuki-Miyaura coupling to generate 8-heteroaryl isoquinoline derivatives.

Materials: